5-Hydroxytryptamine oxalate salt

Descripción general

Descripción

5-Hydroxytryptamine oxalate salt, also known as Serotonin Hydrogenoxalate, is used in a triple therapy with octreotide and galanin which shows antitumor and therapeutic efficacy for the treatment of human colon cancers . It also inhibits the release of immunoreactive somatostatin (SRIF) . It is a fine white powder that is insoluble in water, but soluble in alcohol .

Synthesis Analysis

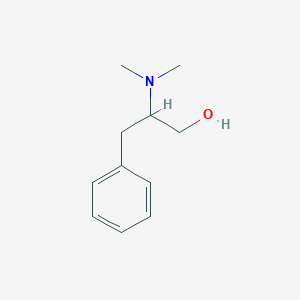

5-Hydroxytryptamine (5-HTP) is a natural amino acid that does not participate in protein synthesis. It is derived from tryptophan (trp), and the hydrogen atoms at the 5′-position on the benzene ring of trp are replaced by hydroxyl groups . Due to a lack of effective biosynthesis methods, 5-HTP is mainly obtained by natural extraction .

Molecular Structure Analysis

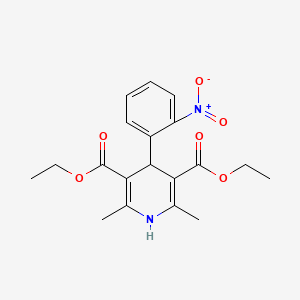

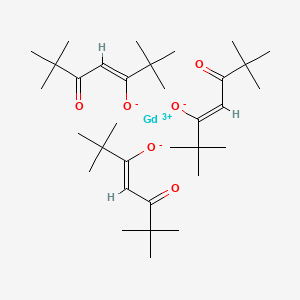

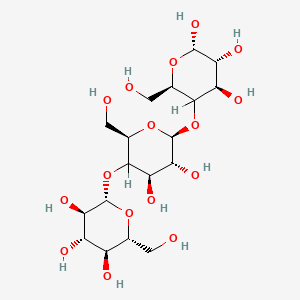

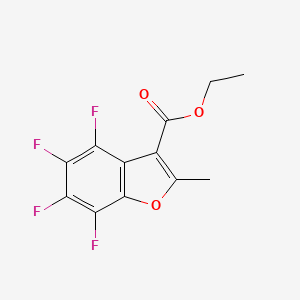

The molecular formula of 5-Hydroxytryptamine oxalate salt is C12H14N2O5 . The molecular weight is 266.25 .

Chemical Reactions Analysis

5-Hydroxytryptamine (5-HT) released from activated platelets dramatically changes the function of vascular smooth muscle cells (VSMCs) and endothelial cells (ECs) . In VSMCs, 5-HT induces proliferation and migration via 5-HT 2A receptors . These effects are further enhanced by vasoactive substances such as thromboxane A2 and angiotensin II .

Physical And Chemical Properties Analysis

5-Hydroxytryptamine oxalate salt has a melting point of 195-200 °C (dec.) . It is slightly soluble in DMSO and Methanol . It is a crystalline form and has a light tan color . It is hygroscopic .

Aplicaciones Científicas De Investigación

1. Effects on Body Temperature and Behavior

5-Hydroxytryptamine oxalate, along with other salts of 5-hydroxytryptamine, has been studied for its effects on body temperature and behavior. Research on young chickens has shown that these salts can produce behavioral sleep and have varying effects on body temperature. Specifically, 5-hydroxytryptamine oxalate had inconsistent effects on body temperature, demonstrating the complexity of its interaction with physiological processes (Marley & Whelan, 1975).

2. Neurotransmitter Function and Regulation

5-Hydroxytryptamine (5-HT), including its oxalate salt form, is critical in understanding various brain functions and disorders. Its role in depression and possibly schizophrenia has been a focus of research. A study has utilized a behavioral test to investigate the mechanism of 5-HT's action and the effects of various clinically used drugs in affective disorders (Green & Grahame-Smith, 1976).

3. Role in Modulating Pain Responses

The application of 5-hydroxytryptamine, including its oxalate salt, has been shown to affect pain responses. For instance, iontophoretic applications of 5-HT on primate spinothalamic tract neurons in the spinal cord demonstrated a depressant action, impacting pain perception (Jordan et al., 1978).

4. Implications in Psychiatric Disorders

Research indicates that 5-hydroxytryptamine disturbances, including those involving its oxalate salt, are significant in various psychiatric disorders. They are found to correlate with specific psychopathological dimensions like aggression, anxiety, and mood regulation. This insight is crucial for understanding the biological underpinnings of these disorders (van Praag et al., 1987).

5. Influence on Blood Pressure Regulation

5-Hydroxytryptamine, including its oxalate salt, plays a role in blood pressure regulation. This aspect is crucial given 5-HT's involvement in various conditions like circulatory shock, orthostatic hypotension, serotonin syndrome, and hypertension (Watts et al., 2012).

6. Serotoninergic Regulation in Emotional and Behavioral Processes

The oxalate salt of 5-HT is implicated in a variety of emotional, cognitive, and behavioral control processes. It modulates the impact of punishment-related signals on learning and emotion, suggesting its role in affective disorders (Cools et al., 2008).

Safety And Hazards

It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and wearing chemical impermeable gloves is recommended . It is also advised to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Direcciones Futuras

5-Hydroxytryptamine (5-HT) or serotonin is a versatile neurotransmitter whose functions range from visceral reactions to higher-order neuronal processes . 5-HT affects cellular processes by binding to a large family of membrane-bound 5-HT receptors (5-HTR) . Increasing evidence on the role of 5-HT receptors will contribute to the expansion of the clinical application of existing therapeutic drugs such as sarpogrelate, and to the development of new 5-HT receptor-related drugs for treating cardiovascular diseases .

Propiedades

IUPAC Name |

3-(2-aminoethyl)-1H-indol-5-ol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.C2H2O4/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;3-1(4)2(5)6/h1-2,5-6,12-13H,3-4,11H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBOICJSERLVPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CCN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433164 | |

| Record name | Serotonin hydrogenoxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxytryptamine oxalate salt | |

CAS RN |

3036-16-6, 6662-07-3 | |

| Record name | Serotonin oxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3036-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC92519 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Serotonin hydrogenoxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.